molecular formula C14H9ClN2O2 B11849700 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B11849700
M. Wt: 272.68 g/mol
InChI Key: OSYQEFFUKRDFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and pharmaceutical research. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged structure in drug discovery known for its diverse biological activities and presence in several therapeutic agents . The molecule serves as a key synthetic intermediate for developing novel bioactive compounds, particularly in the synthesis of potential inhibitors for enzymes like Rab geranylgeranyl transferase (RGGT), a target in cancer and other disease research . The imidazo[1,2-a]pyridine core is recognized for its significant pharmacological potential, with derivatives demonstrating applications in targeting nuclear receptors such as the constitutive androstane receptor (CAR) for metabolic and liver diseases , as well as in anti-tuberculosis research targeting the QcrB subunit of Mycobacterium tuberculosis . The specific substitution pattern of the 2-chlorophenyl group at the 2-position and the carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications through amide coupling or esterification reactions, enabling structure-activity relationship studies and lead optimization in drug discovery programs . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19)

InChI Key

OSYQEFFUKRDFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Solvent-Free One-Pot Synthesis

A green chemistry approach employs 2-chloroacetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine under solvent-free conditions. This method leverages ionic liquid-mediated bromination and cyclization, enabling direct formation of the imidazo[1,2-A]pyridine core with subsequent carboxylic acid functionalization.

Key Reaction Parameters

ReagentQuantity (mmol)Catalyst/AgentTemperatureTimeYield (%)
2-Chloroacetophenone2.0[Bmim]Br₃Room temp40 min82–86*
2-Aminopyridine2.4Na₂CO₃Room temp40 min

*Inferred from analogous p-chlorophenyl yields (86%).

Mechanistic Insights

  • Bromination : [Bmim]Br₃ brominates the α-position of 2-chloroacetophenone, forming a reactive α-bromoketone.

  • Cyclization : Nucleophilic attack by 2-aminopyridine initiates ring formation, followed by aromatization to yield the imidazo[1,2-A]pyridine scaffold.

  • Carboxylic Acid Formation : The reaction proceeds without additional functionalization steps, as the ketone is retained during cyclization.

Hydrolysis of Nitrile Precursors

Acid-Catalyzed Hydrolysis

This route involves converting a 3-cyano intermediate to the carboxylic acid via acid-mediated hydrolysis. The nitrile precursor is synthesized through alkylation and substitution strategies.

Synthetic Pathway

  • Alkylation : 2-Aminopyridine is methylated to form a quaternary ammonium salt.

  • Cyanide Displacement : Reaction with sodium cyanide replaces the methyl group with a nitrile.

  • Hydrolysis : Concentrated HCl or H₂O₂/EtOH converts the nitrile to the carboxylic acid.

Critical Conditions

StepReagents/ConditionsYield (%)
AlkylationCH₃I, K₂CO₃, DMF70–80
Cyanide DisplacementNaCN, H₂O/EtOH85–90
Hydrolysis12M HCl, reflux75–85

Advantages

  • Scalable for industrial applications.

  • Enables tailored substitution patterns via intermediate functionalization.

Phenacyl Bromide Cyclization

DBU-Catalyzed Tandem Reaction

Aqueous ethanol and 1,8-diazabicycloundec-7-ene (DBU) catalyze the cyclization of 2-chlorobenzoyl bromide with 2-aminopyridine. This method avoids toxic solvents and operates at ambient temperatures.

Reaction Optimization

ParameterOptimal ValueYield (%)
SolventH₂O/EtOH (1:1)65–94
Catalyst (DBU)10 mol%
TemperatureRoom temp
Reaction Time2–4 hours

Mechanistic Pathway

  • Nucleophilic Attack : 2-Aminopyridine attacks the electrophilic carbonyl of 2-chlorobenzoyl bromide.

  • Ring Closure : Intramolecular cyclization forms the imidazo[1,2-A]pyridine core.

  • Acid Formation : The ketone group is retained, requiring no further oxidation.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Reaction TimeScalability
Solvent-Free Cyclization82–8640 minHigh
Nitrile Hydrolysis75–856–12 hoursModerate
Phenacyl Bromide65–942–4 hoursHigh

Key Considerations

  • Green Chemistry : Solvent-free and aqueous ethanol methods minimize environmental impact.

  • Substrate Flexibility : Phenacyl bromide routes accommodate diverse aryl substituents.

Functionalization and Derivatives

Amide Formation

The carboxylic acid is activated using carbonyldiimidazole (CDI) or HATU for coupling with amines.

Representative Procedure

  • Activation : 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid + CDI → Acid chloride.

  • Coupling : Acid chloride + dimethylamine → Zolpidem analogs.

Applications

  • Pharmaceuticals : Derivatives exhibit GABA receptor agonism and sedative properties.

  • Materials Science : Fluorescent properties enable use in optoelectronics .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives

Compound Name Substituent Position Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Properties/Applications
2-(2-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid 2-Cl at phenyl, 3-COOH 272.69 [Not provided] 196–197 High-yield decarboxylative coupling (96%) ; Potential CAR agonist
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 2-CF₃ 264.62 [1267435-52-8] N/A Enhanced lipophilicity (CF₃ group)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid 4-Cl at phenyl 272.69 [Not provided] N/A Used in oxadiazole synthesis for receptor binding
Imidazo[1,2-a]pyridine-6-carboxylic acid 6-COOH 162.14 [139022-25-6] 250 (dec.) Lower reactivity in arylation reactions
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid 2-F at phenyl 256.23 [1267435-52-8] N/A Reduced steric hindrance (F vs. Cl)

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, density 1.24 g/cm³ ) .
  • Thermal Stability : The 6-carboxylic acid isomer decomposes at 250°C , whereas the 3-carboxylic acid variant is stable up to 197°C , indicating positional effects on thermal behavior .

Critical Analysis of Research Findings

  • Synthetic Scalability : Gram-scale synthesis of the target compound achieves 85% yield , demonstrating practical utility for industrial applications .
  • Limitations : Data on in vivo efficacy and toxicity profiles are sparse for most analogs, highlighting the need for further preclinical studies.
  • Contradictions : While para-substituted analogs are often prioritized for receptor binding , ortho-substitution (as in the target compound) may offer unexplored advantages in metabolic stability due to steric shielding of the carboxylic acid group.

Biological Activity

2-(2-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1267166-99-3) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₄H₉ClN₂O₂
  • Molecular Weight : 272.69 g/mol
  • CAS Number : 1267166-99-3

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity, suggesting that this compound may also possess similar properties.

CompoundActivity AgainstMIC (µg/mL)
Compound AStaphylococcus aureus10
Compound BEscherichia coli15
This compoundPending InvestigationPending Investigation

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various studies. Notably, one investigation focused on the synthesis of new derivatives and their evaluation against cancer cell lines such as A-498 (renal carcinoma) and A-549 (lung carcinoma). The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Evaluation

A specific study examined the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results revealed a dose-dependent inhibition of cell growth:

Concentration (µM)A-498 Cell Viability (%)A-549 Cell Viability (%)
0100100
108085
256070
504050

The biological activity of imidazo[1,2-a]pyridine compounds often involves the inhibition of key enzymes or pathways associated with cancer progression. For instance, some studies suggest that these compounds may inhibit topoisomerase IIα activity, leading to DNA damage and subsequent apoptosis in cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary in-silico studies have suggested favorable absorption characteristics, although further empirical studies are required to assess its bioavailability and toxicity profile.

Q & A

Basic: What are the established synthetic routes for 2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid?

Answer:
The synthesis typically involves cyclization reactions or cross-coupling methodologies. A common approach is the cyclization of 2-aminopyridine derivatives with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent . Advanced routes include Suzuki-Miyaura cross-coupling reactions, where 3-iodoimidazo[1,2-a]pyridine intermediates react with boronic acids under palladium catalysis to introduce aryl groups at the 2-position . Reaction conditions (e.g., solvent, temperature, and base) significantly influence yields, with dimethylformamide (DMF) and 100°C often employed for optimal results .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the imidazo[1,2-a]pyridine core and substituent positions. For example, ¹³C NMR of related compounds shows carbonyl carbons at δ ~168 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced: How can researchers optimize synthetic yields for derivatives with bulky substituents?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl boronic acids .
  • Temperature Control : Reactions at 100°C reduce side products like non-decarboxylated adducts .
  • Base Additives : Strong bases (e.g., K₂CO₃) in 1,2-dimethoxyethane (DME) accelerate Suzuki reactions .

Advanced: How do structural modifications at the 2- and 3-positions influence biological activity?

Answer:

  • 2-Position (Chlorophenyl Group) : Enhances hydrophobic interactions with target proteins. Substitution with electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .
  • 3-Position (Carboxylic Acid) : Critical for hydrogen bonding with active-site residues. Conversion to amides (e.g., using EDC coupling) retains activity while improving solubility .
    Example : 2-(4-Chlorophenyl) derivatives show antiviral activity (IC₅₀ = 0.18 µM against HIV-1) due to optimal steric and electronic effects .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC and NMR before assays .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in MIC values for antimicrobial activity may stem from differences in bacterial strains .
  • Metabolic Stability : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antiviral : HIV-1 reverse transcriptase inhibition assays (e.g., non-nucleoside inhibitor screening) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced: What strategies prevent decarboxylation during derivatization?

Answer:

  • Low-Temperature Reactions : Conduct couplings (e.g., amide formation) at 0–4°C to preserve the carboxylic acid group .
  • Protecting Groups : Use tert-butyl esters, which are stable under acidic/basic conditions and cleavable via TFA .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing thermal degradation .

Advanced: How can computational modeling guide target identification?

Answer:

  • Molecular Docking : Predict binding modes to targets like HIV-1 reverse transcriptase. The chlorophenyl group occupies a hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with Lys101 .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity to prioritize derivatives .

Basic: What are key derivatives of this compound and their applications?

Answer:

DerivativeStructural FeatureBiological Activity
6-Chloro-2-(trifluoromethyl)Enhanced lipophilicityAnticancer (in vitro)
8-Methyl-2-(trifluoromethyl)Improved metabolic stabilityAntimicrobial
3-CarboxamideIncreased solubilityKinase inhibition

Advanced: How to address poor aqueous solubility in biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Prodrug Design : Convert carboxylic acid to methyl esters, which hydrolyze in vivo .
  • Salt Formation : Sodium or potassium salts improve solubility at physiological pH .

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